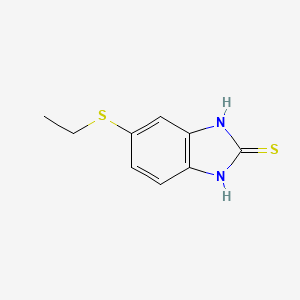
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form strong interactions with metal ions, which is crucial for its activity as an enzyme inhibitor. Additionally, the compound can disrupt cellular processes by interacting with DNA or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Similar structure but with a thiol group instead of an ethylsulfanyl group.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
91168-08-0 |
|---|---|
Formule moléculaire |
C9H10N2S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
5-ethylsulfanyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S2/c1-2-13-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Clé InChI |
IGVYIBRBKUIELA-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC2=C(C=C1)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
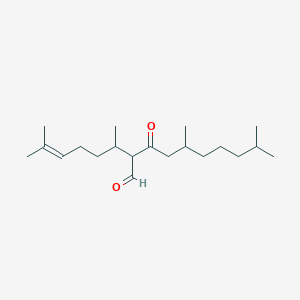
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
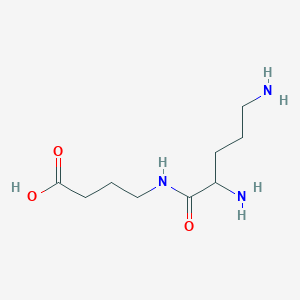
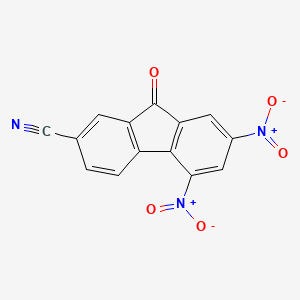
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
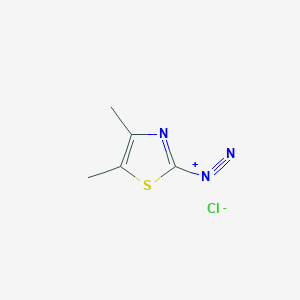
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
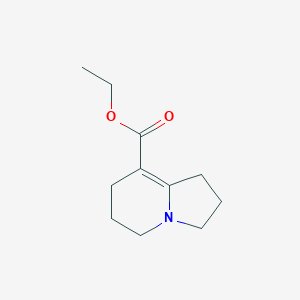
![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)

